molecular formula C16H21ClN4O3S B2814071 ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189469-68-8

ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2814071
CAS No.: 1189469-68-8
M. Wt: 384.88
InChI Key: IWBIGEHBIDRVCJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that features a pyrazole ring fused with a thienopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then fused with the thienopyridine structure. Common reagents used in these reactions include hydrazine derivatives and β-diketones . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also a consideration to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.

    Thienopyridine Derivatives: These compounds share the thienopyridine structure and are used in similar applications.

Uniqueness

Ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific combination of the pyrazole and thienopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.ClH/c1-4-23-16(22)13-10-6-8-19(2)9-12(10)24-15(13)18-14(21)11-5-7-17-20(11)3;/h5,7H,4,6,8-9H2,1-3H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBIGEHBIDRVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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